molecular formula C12H11FN2O B1463409 [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine CAS No. 1251088-08-0

[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine

Cat. No.: B1463409
CAS No.: 1251088-08-0
M. Wt: 218.23 g/mol
InChI Key: WAVQNEDVXFVTBV-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine: is a chemical compound with the molecular formula C12H11FN2O It is a derivative of pyridine and phenoxy compounds, characterized by the presence of a fluorine atom on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine typically involves the reaction of 4-fluorophenol with 2-chloromethylpyridine under basic conditions to form the intermediate [4-(4-Fluorophenoxy)pyridin-2-yl]methanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenoxy ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel ligands for coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenoxy ring enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

  • [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine
  • [4-(4-Bromophenoxy)pyridin-2-yl]methanamine
  • [4-(4-Methylphenoxy)pyridin-2-yl]methanamine

Comparison:

  • [4-(4-Fluorophenoxy)pyridin-2-yl]methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs.
  • The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

[4-(4-fluorophenoxy)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVQNEDVXFVTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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